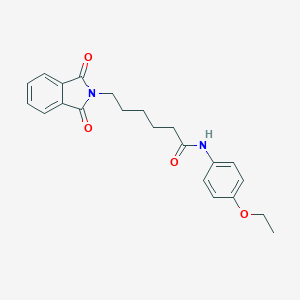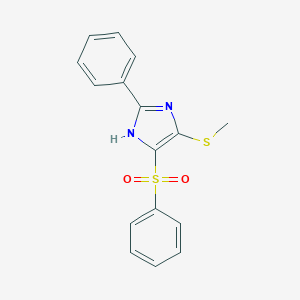![molecular formula C19H22N2O3S B258976 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as MPSPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the sulfonylphenyl class of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to act as an inhibitor of certain ion channels and receptors in the body. This inhibition can lead to changes in cellular signaling and neurotransmitter release, which may be responsible for the compound's observed effects in scientific research studies.
Biochemical and Physiological Effects:
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in scientific research studies. These include changes in ion channel activity, alterations in neurotransmitter release, and modulation of G protein-coupled receptor signaling. These effects have been observed in a variety of cell types and animal models, suggesting that 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide may have broad applications in scientific research.
实验室实验的优点和局限性
One of the main advantages of using 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in scientific research is its high potency and selectivity for certain ion channels and receptors. This allows researchers to study the specific effects of these targets in a highly controlled manner. However, one limitation of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. These include further studies on the compound's mechanism of action, as well as investigations into its potential therapeutic applications in the treatment of various diseases. Additionally, the development of new analogs of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide with improved potency and selectivity could lead to even more valuable tools for scientific research.
合成方法
The synthesis of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves the reaction of 4-methylbenzoyl chloride with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to yield 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in high purity.
科学研究应用
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been used in a variety of scientific research applications, including studies on the role of ion channels in cellular signaling, the regulation of neurotransmitter release, and the function of G protein-coupled receptors. This compound has also been shown to have potential applications in the development of new drugs for the treatment of a variety of diseases, including cancer and neurological disorders.
属性
产品名称 |
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide |
|---|---|
分子式 |
C19H22N2O3S |
分子量 |
358.5 g/mol |
IUPAC 名称 |
4-methyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-7-16(8-6-15)19(22)20-17-9-11-18(12-10-17)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
InChI 键 |
OYGXNEJCTRDKTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)